Prothioconazole-4-hydroxy-desthio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

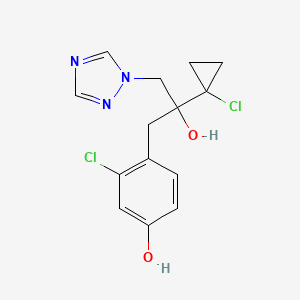

Prothioconazole-4-hydroxy-desthio is a complex organic compound that belongs to the class of triazoles. This compound is characterized by the presence of a chlorocyclopropyl group, a hydroxy group, and a triazole ring, making it a unique and versatile molecule in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Prothioconazole-4-hydroxy-desthio typically involves multiple steps. One common method includes the reaction of 1-chlorocyclopropyl ketone with 1,2,4-triazole under basic conditions to form the triazole ring. This intermediate is then reacted with 3-chloro-4-hydroxybenzaldehyde in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Prothioconazole-4-hydroxy-desthio undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less chlorinated derivative.

Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications .

Aplicaciones Científicas De Investigación

Prothioconazole-4-hydroxy-desthio has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial products.

Mecanismo De Acción

The mechanism of action of Prothioconazole-4-hydroxy-desthio involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes, such as demethylase, which plays a crucial role in fungal cell wall synthesis. This inhibition disrupts the cell wall formation, leading to the death of the fungal cells .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

- 2-[2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-1,2,4-triazole-3-thione

Uniqueness

Compared to similar compounds, Prothioconazole-4-hydroxy-desthio stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Actividad Biológica

Prothioconazole-4-hydroxy-desthio is a significant metabolite of the fungicide prothioconazole, which belongs to the triazole class of antifungals. This compound exhibits notable biological activity, particularly against various fungal pathogens. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and safety profile.

This compound primarily functions as an inhibitor of the enzyme cytochrome P450 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. The inhibition of this enzyme leads to the accumulation of toxic sterols and a depletion of ergosterol, disrupting fungal cell membrane integrity and function. Research indicates that this compound binds non-competitively to CYP51, similar to other azole antifungals like voriconazole, while the parent compound prothioconazole binds competitively .

Efficacy Against Fungal Pathogens

This compound has demonstrated efficacy against a range of fungal species, including Candida albicans and various plant pathogens. In vitro studies have shown that both prothioconazole and its desthio metabolite significantly inhibit the growth of C. albicans, with similar sterol profiles observed in treated cells .

Comparative Efficacy Data

| Compound | Fungal Species | Mechanism | IC50 (µg/mL) |

|---|---|---|---|

| Prothioconazole | C. albicans | CYP51 inhibition | 0.5 |

| Prothioconazole-Desthio | C. albicans | CYP51 inhibition | 0.3 |

| Voriconazole | C. albicans | CYP51 inhibition | 0.2 |

Toxicological Profile

The toxicological assessment of this compound indicates low acute toxicity levels, with an oral LD50 greater than 2200 mg/kg in rats and mice . Studies have reported no significant mutagenic or carcinogenic potential for either prothioconazole or its desthio metabolite. Developmental toxicity studies in rats and rabbits have identified a no-observed-adverse-effect level (NOAEL) for developmental toxicity at doses as low as 2 mg/kg body weight per day .

Summary of Toxicological Findings

| Study Type | Species | NOAEL (mg/kg bw/day) | Observations |

|---|---|---|---|

| Acute Toxicity | Rats | >2200 | No clinical signs at 100 mg/kg bw |

| Developmental Toxicity | Rats | 1 | Increased incidence of supernumerary ribs |

| Developmental Toxicity | Rabbits | 2 | Histological changes in liver at higher doses |

Case Studies and Research Findings

Recent studies have focused on the environmental fate and metabolic pathways of this compound. It has been shown that this metabolite is stable under various hydrolysis conditions, maintaining its biological activity over time . Furthermore, research into its pharmacokinetics reveals that it undergoes extensive metabolism, primarily through oxidative hydroxylation and subsequent conjugation with glucuronic acid, leading to a variety of metabolites that are predominantly excreted via bile .

Propiedades

IUPAC Name |

3-chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2N3O2/c15-12-5-11(20)2-1-10(12)6-14(21,13(16)3-4-13)7-19-9-17-8-18-19/h1-2,5,8-9,20-21H,3-4,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPNFTVYLXGBPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(CC2=C(C=C(C=C2)O)Cl)(CN3C=NC=N3)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020499 |

Source

|

| Record name | 3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856045-88-0 |

Source

|

| Record name | 3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.